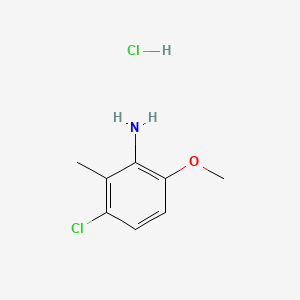

3-chloro-6-methoxy-2-methylaniline hydrochloride

Description

3-Chloro-6-methoxy-2-methylaniline hydrochloride is a substituted aniline derivative with the molecular formula C₉H₁₃Cl₂NO (calculated based on the parent amine, C₈H₁₀ClNO, plus HCl). The compound features a chloro (-Cl) group at the 3-position, a methoxy (-OCH₃) group at the 6-position, and a methyl (-CH₃) group at the 2-position of the aromatic ring. Its hydrochloride salt form enhances stability and solubility for synthetic or pharmaceutical applications.

Properties

IUPAC Name |

3-chloro-6-methoxy-2-methylaniline;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10ClNO.ClH/c1-5-6(9)3-4-7(11-2)8(5)10;/h3-4H,10H2,1-2H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQNMUMNCBDTMKR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1N)OC)Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11Cl2NO | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.08 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-6-methoxy-2-methylaniline hydrochloride typically involves the chlorination and methoxylation of 2-methylaniline. One common method includes:

Chlorination: 2-methylaniline is chlorinated using chlorine gas in the presence of a catalyst such as ferric chloride at a temperature of 50-60°C. The reaction is monitored until the desired level of chlorination is achieved.

Methoxylation: The chlorinated product is then subjected to methoxylation using methanol and a suitable base, such as sodium methoxide, to introduce the methoxy group.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The reaction conditions are optimized for large-scale production, including precise control of temperature, pressure, and reactant concentrations.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-6-methoxy-2-methylaniline hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to produce amine derivatives.

Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Ammonia or thiols in the presence of a base like sodium hydroxide.

Major Products

Oxidation: Quinones or other oxidized derivatives.

Reduction: Amine derivatives.

Substitution: Substituted aniline derivatives.

Scientific Research Applications

Pharmaceuticals

3-Chloro-6-methoxy-2-methylaniline hydrochloride serves as an intermediate in the synthesis of various pharmaceutical compounds. It has been explored for its potential in:

- Antimicrobial Activity: Studies have demonstrated that this compound exhibits significant antimicrobial properties against various bacterial strains, making it a candidate for developing new antibiotics or preservatives in food and pharmaceuticals.

Agrochemicals

The compound is utilized as an intermediate in the production of herbicides and pesticides. Specifically, it is involved in synthesizing quinoline carboxylic acid derivatives that exhibit herbicidal activity. Its application in agrochemicals highlights its importance in agricultural science .

Dye Manufacturing

This compound is also used in the production of azo dyes. Azo dyes are widely employed in textiles, plastics, and other industries due to their vibrant colors and stability .

The biological activity of this compound has been investigated extensively:

Antimicrobial Effects

Research indicates that the compound effectively inhibits the growth of several bacterial strains, showcasing its potential as a natural preservative or antimicrobial agent in food and pharmaceutical industries.

Cytotoxicity Studies

In vitro studies have assessed the cytotoxic effects of this compound on cancer cell lines:

| Cell Line | IC50 (µM) |

|---|---|

| NCI H460 (Lung Cancer) | 15 |

| HCT-116 (Colon Cancer) | 12 |

The mechanism underlying its cytotoxic effects appears to involve the induction of oxidative stress within cancer cells, leading to apoptosis.

Case Studies

-

Study on Antimicrobial Properties:

A study published in a peer-reviewed journal demonstrated that this compound exhibited significant antimicrobial activity against E. coli and Staphylococcus aureus, indicating its potential use as a preservative in food products. -

Cytotoxicity Assessment:

In a separate investigation, researchers evaluated the cytotoxic effects of this compound on various cancer cell lines. The findings revealed that it induced apoptosis through oxidative stress mechanisms, with promising results for further development in cancer therapeutics .

Mechanism of Action

The mechanism of action of 3-chloro-6-methoxy-2-methylaniline hydrochloride involves its interaction with specific molecular targets. The chloro and methoxy groups play a crucial role in modulating the compound’s reactivity and binding affinity. The compound can interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares 3-chloro-6-methoxy-2-methylaniline hydrochloride with key analogs, emphasizing substituent effects and applications:

Key Structural and Functional Differences:

Substituent Effects on Reactivity :

- The methoxy group in the target compound is electron-donating, increasing aromatic ring reactivity toward electrophilic substitution compared to halogen-only analogs like 3-chloro-2-methylaniline hydrochloride .

- Fluorine substitution () introduces strong electronegativity, which can enhance metabolic stability in drug candidates but reduces solubility compared to methoxy derivatives .

Safety and Handling :

- Nitro-substituted analogs () pose higher toxicity risks (e.g., explosive decomposition, inhalation hazards) compared to methoxy- or methyl-substituted anilines .

- Hydrochloride salts generally require PPE such as chemical-resistant gloves and goggles, as indicated for related compounds () .

Computational Insights :

- Density functional theory (DFT) methods () are critical for predicting the electronic properties of such compounds. For example, exact-exchange functionals () improve accuracy in modeling chloro- and methoxy-substituted aromatics .

Biological Activity

3-Chloro-6-methoxy-2-methylaniline hydrochloride is a compound of significant interest in biochemical research due to its diverse biological activities and potential applications in various fields such as medicine, agriculture, and industrial chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.

This compound is an organic compound characterized by the following chemical formula:

- Molecular Formula : C₈H₈ClN O

- Molecular Weight : 171.61 g/mol

This compound is part of the aniline family, which is known for its role as intermediates in the synthesis of dyes, pharmaceuticals, and agrochemicals.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Interaction : Similar compounds have been shown to interact with cytochrome P450 enzymes, which are crucial in drug metabolism and detoxification processes. This interaction can lead to either inhibition or activation of enzymatic pathways.

- Cellular Effects : The compound influences cellular processes by modulating cell signaling pathways and gene expression. It has been observed that exposure can alter the expression of genes involved in detoxification and metabolic processes.

- Transport and Distribution : The compound's ability to cross cell membranes via specific transporters enhances its biological activity within various tissues.

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties. Studies have demonstrated its effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The compound's metal complexes have also shown antibacterial and antifungal activities against pathogens like Aspergillus niger and Aspergillus flavus .

Antitumor Activity

Preliminary studies suggest potential antitumor effects. For instance, derivatives of similar compounds have been evaluated for their antiproliferative effects on cancer cell lines, showing significant inhibition of cell growth at specific concentrations .

Case Study 1: Enzyme Inhibition

A study focusing on the interaction between this compound and cytochrome P450 enzymes revealed that this compound could inhibit enzyme activity, leading to altered drug metabolism profiles in vitro.

Case Study 2: Antimicrobial Efficacy

In a comparative study of various metal complexes derived from this compound, it was found that certain complexes exhibited enhanced antimicrobial activity against clinical isolates compared to the parent compound. The coordination with metals like Cu(II) and Co(II) significantly improved the antibacterial properties .

Case Study 3: Antitumor Potential

In vivo studies using xenograft models demonstrated that certain derivatives had potent antitumor effects, with significant tumor growth inhibition observed at specific dosages. These findings highlight the potential for developing new therapeutic agents based on this compound .

Dosage Effects in Animal Models

Animal studies have shown that the biological effects of this compound vary significantly with dosage:

- Low Doses : Minimal observable effects on cellular functions.

- High Doses : Significant toxicological effects, including liver toxicity and alterations in metabolic pathways.

Pharmacokinetics

The pharmacokinetic profile of this compound indicates variable bioavailability influenced by factors such as dosage, administration route, and chemical stability over time. These factors are critical for understanding its therapeutic potential and safety profile.

Summary Table: Biological Activities of this compound

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.